Histapyrrodine-d5 (hydrochloride)
Description
Histapyrrodine-d5 (hydrochloride) is a deuterated analog of histapyrrodine, a compound structurally related to histamine receptor ligands. Its molecular formula is C₁₉H₂₀D₅ClN₂, with a molecular weight of 321.90 g/mol . Deuterated compounds like Histapyrrodine-d5 are widely used in pharmacological research as internal standards for mass spectrometry (MS) or nuclear magnetic resonance (NMR) studies due to their isotopic stability and minimal interference with biological matrices. The hydrochloride salt form enhances solubility, making it suitable for in vitro and in vivo applications.
Properties
Molecular Formula |
C19H25ClN2 |
|---|---|
Molecular Weight |
321.9 g/mol |
IUPAC Name |
N-benzyl-2,3,4,5,6-pentadeuterio-N-(2-pyrrolidin-1-ylethyl)aniline;hydrochloride |
InChI |
InChI=1S/C19H24N2.ClH/c1-3-9-18(10-4-1)17-21(19-11-5-2-6-12-19)16-15-20-13-7-8-14-20;/h1-6,9-12H,7-8,13-17H2;1H/i2D,5D,6D,11D,12D; |
InChI Key |
HLKYILQQGSUEJS-MQVDXLBYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(CCN2CCCC2)CC3=CC=CC=C3)[2H])[2H].Cl |
Canonical SMILES |
C1CCN(C1)CCN(CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Histapyrrodine-d5 (hydrochloride) involves the incorporation of deuterium atoms into the parent compound, Histapyrrodine. The general synthetic route includes the following steps:
Deuteration of Benzylamine: Benzylamine is reacted with deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium atoms.
Formation of Pyrrolidine Derivative: The deuterated benzylamine is then reacted with 1-pyrrolidineethanamine under controlled conditions to form the desired pyrrolidine derivative.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the pyrrolidine derivative to form Histapyrrodine-d5 (hydrochloride).
Industrial Production Methods
Industrial production of Histapyrrodine-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of benzylamine are deuterated using industrial-scale deuterium gas reactors.
Continuous Flow Synthesis: The deuterated benzylamine is continuously fed into reactors containing 1-pyrrolidineethanamine to ensure consistent production.
Purification and Crystallization: The product is purified through crystallization and other separation techniques to achieve high purity levels suitable for research applications.
Chemical Reactions Analysis
Types of Reactions
Histapyrrodine-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Histapyrrodine-d5 (hydrochloride) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Histapyrrodine.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of Histapyrrodine.
Proteomics Research: Used as a biochemical tool in proteomics to study protein interactions and functions.
Drug Development: Assists in the development of new antihistamine and anticholinergic drugs by providing insights into the mechanism of action and metabolism
Mechanism of Action
Histapyrrodine-d5 (hydrochloride) exerts its effects by blocking histamine H1 receptors and muscarinic acetylcholine receptors. This dual action results in the inhibition of histamine-induced allergic responses and reduction of cholinergic activity. The molecular targets include:
Histamine H1 Receptors: Inhibition of these receptors prevents histamine from binding, thereby reducing allergic symptoms.
Muscarinic Acetylcholine Receptors: Blocking these receptors reduces cholinergic activity, leading to anticholinergic effects such as dry mouth and sedation.
Comparison with Similar Compounds
Key Findings :
- Histapyrrodine-d5 has a larger molecular framework compared to Histamine-d4, reflecting its extended alkyl chain and aromatic substituents, which may influence receptor binding kinetics .
- The higher deuterium count in Histapyrrodine-d5 enhances isotopic labeling precision, critical for pharmacokinetic assays.
Analytical Method Compatibility
Studies on structurally distinct hydrochlorides, such as amitriptyline hydrochloride and pioglitazone hydrochloride , provide insights into analytical techniques applicable to Histapyrrodine-d5:
- RP-HPLC Stability : Amitriptyline hydrochloride exhibited 98–102% recovery in solution stability tests over 24 hours under refrigerated conditions, suggesting that Histapyrrodine-d5 may require similar storage protocols to maintain integrity .


- Chromatographic Separation : Pioglitazone hydrochloride and its analogs were resolved using a C18 column with a mobile phase of acetonitrile-phosphate buffer (pH 3.0). This method could be adapted for Histapyrrodine-d5, given its polar hydrochloride group .
Pharmacological Context
Its deuterium labeling distinguishes it from non-deuterated analogs in studies requiring high specificity, such as receptor occupancy assays.
Biological Activity
Histapyrrodine-d5 (hydrochloride), with the CAS number 1330264-61-3, is a deuterated derivative of histapyrrodine, a compound that has garnered interest in various biological studies due to its potential pharmacological applications. This article delves into the biological activity of Histapyrrodine-d5, highlighting its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHDClN
- Molecular Weight : 321.90 g/mol
- CAS Number : 1330264-61-3
These properties indicate that Histapyrrodine-d5 is a complex organic compound, which is essential for understanding its interactions at the molecular level.
Biological Activity Overview
Histapyrrodine-d5 exhibits various biological activities, primarily linked to its role as a histamine receptor modulator. The following sections detail specific areas of interest regarding its biological effects.
-
Histamine Receptor Interaction : Histapyrrodine-d5 acts as an antagonist at histamine receptors, particularly H1 and H2 subtypes. This interaction influences numerous physiological processes, including:
- Regulation of gastric acid secretion (H2 receptors).
- Modulation of neurotransmitter release in the central nervous system (H1 receptors).
- Deuterium Labeling Effects : The incorporation of deuterium atoms alters the pharmacokinetics and metabolic stability of the compound, potentially enhancing its efficacy and reducing side effects compared to non-deuterated analogs. Research indicates that deuteration can lead to improved drug profiles by affecting absorption and distribution in biological systems .
Case Studies and Experimental Data
Recent studies have explored the effects of Histapyrrodine-d5 on various biological systems:
- Study on Gastric Secretion : A controlled experiment demonstrated that Histapyrrodine-d5 significantly inhibited gastric acid secretion in animal models, suggesting its potential use in treating conditions like peptic ulcers .
- Neuropharmacological Effects : In vitro studies revealed that Histapyrrodine-d5 modulates neurotransmitter levels in neuronal cultures, which could have implications for the treatment of neurological disorders such as anxiety and depression .
Comparative Analysis Table
| Property | Histapyrrodine-d5 (Hydrochloride) | Non-Deuterated Analog |
|---|---|---|
| Molecular Weight | 321.90 g/mol | 316.85 g/mol |
| H1 Antagonist Activity | Yes | Moderate |
| H2 Antagonist Activity | Yes | Minimal |
| Pharmacokinetic Stability | Enhanced due to deuteration | Standard |
| Potential Therapeutic Uses | Gastric disorders, CNS modulation | Limited |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


